
Ethyl 5-hydroxy-3-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-3-oxodecanoate is an organic compound with the molecular formula C12H22O4. It is an ester derivative of 5-hydroxy-3-oxodecanoic acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-oxodecanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxodecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of the corresponding bisenolates with molecular oxygen. This method is noted for its simplicity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-decanoic acid.
Reduction: Formation of ethyl 5-hydroxy-3-decanol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-3-oxodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-3-oxodecanoate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-3-oxodecanoate can be compared with other similar compounds such as:
Ethyl 5-oxodecanoate: Lacks the hydroxyl group, resulting in different reactivity and properties.
Ethyl 3-oxodecanoate: Lacks the hydroxyl group at the 5-position, affecting its chemical behavior.
Ethyl 5-hydroxydecanoate: Lacks the keto group, leading to different chemical and biological properties.
The presence of both hydroxyl and keto groups in this compound makes it unique and versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
78594-98-6 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-3-oxodecanoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-10(13)8-11(14)9-12(15)16-4-2/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
OXSMTGLTBPCNCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=O)CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


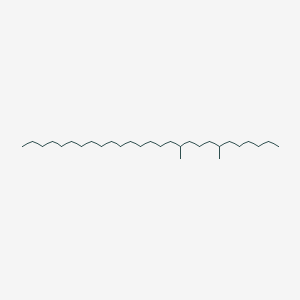
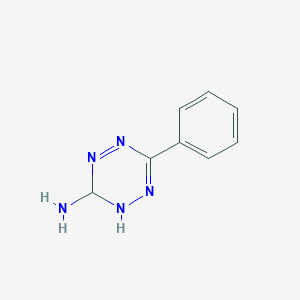
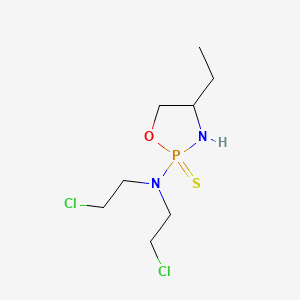
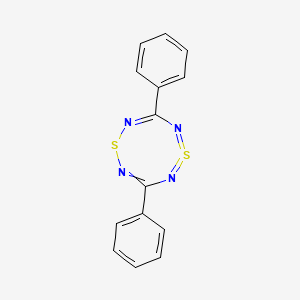
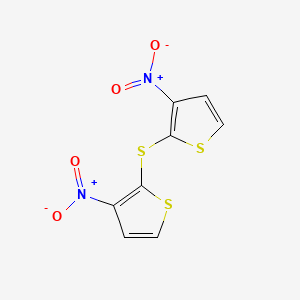
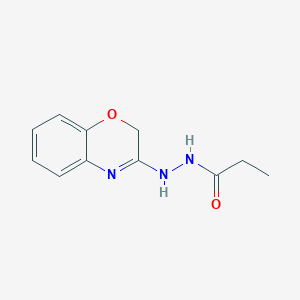
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
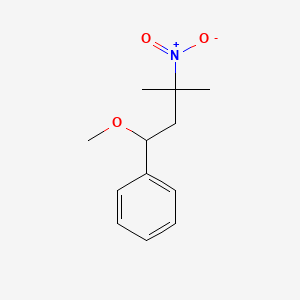
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/no-structure.png)

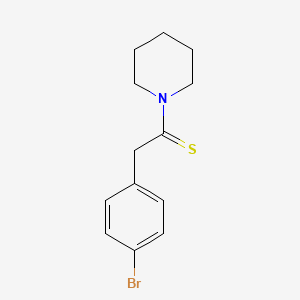


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
